molecular formula C18H21N3O3 B2763550 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 2034473-65-7

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2763550
CAS No.: 2034473-65-7
M. Wt: 327.384
InChI Key: ZUXUVLLHASCFFJ-UHFFFAOYSA-N
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Description

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of pyrazine-2-ol with piperidine under specific conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with p-tolyloxyethanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.

Scientific Research Applications

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating cellular pathways and molecular interactions.

    Industrial Applications: The compound may be utilized in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Pyridin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone
  • 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Uniqueness

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-4-6-15(7-5-14)23-13-18(22)21-10-2-3-16(12-21)24-17-11-19-8-9-20-17/h4-9,11,16H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXUVLLHASCFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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